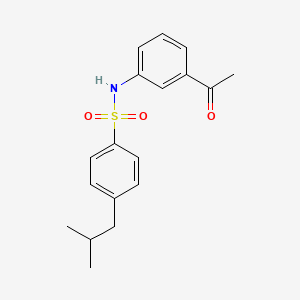![molecular formula C12H13BrN4 B5836437 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)
2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine is not fully understood. However, it has been reported that this compound inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. Moreover, it has been reported to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine. One of the potential directions is the development of novel drug delivery systems to improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets in cancer cells. Additionally, the development of derivatives of 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine with improved potency and selectivity is another potential direction for future research.
Conclusion
In conclusion, 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine is a promising compound that exhibits potent cytotoxic activity against cancer cells. Its mechanism of action involves the inhibition of topoisomerase II, which ultimately leads to DNA damage and apoptosis in cancer cells. Although this compound has several advantages for lab experiments, such as its potent cytotoxic activity, it also has limitations, such as its low solubility in water. Future research on 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine should focus on developing novel drug delivery systems, identifying its potential targets in cancer cells, and developing derivatives with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine has been reported in several studies. One of the methods involves the reaction of 2,4-dimethylpyrimidine-5-carbonitrile with hydrazine hydrate and 2-bromoaniline in the presence of a catalyst. This method yields the desired product with a yield of around 70-80%. Another method involves the reaction of 2,4-dimethylpyrimidine-5-carbonitrile with hydrazine hydrate and 2-bromoacetophenone in the presence of a catalyst. This method also yields the desired product with a yield of around 70-80%.
Applications De Recherche Scientifique
2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine has been extensively studied for its potential as an anticancer agent. Several studies have reported that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been reported that 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine induces apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4/c1-8-7-9(2)15-12(14-8)17-16-11-6-4-3-5-10(11)13/h3-7,16H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXOEZGLXESHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)

![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)
![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)
![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)

